molecular formula C17H23N5O6 B1384576 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine CAS No. 869354-75-6

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine

Cat. No.: B1384576
CAS No.: 869354-75-6
M. Wt: 393.4 g/mol
InChI Key: FJNQHICAZNIMSB-HBNTYKKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine typically involves multiple steps, starting from commercially available 2’-deoxyguanosine. The key steps include:

    Protection of the hydroxyl groups: This is often achieved using silyl or acyl protecting groups.

    Introduction of the allyloxy group: This step involves the reaction of the protected 2’-deoxyguanosine with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for 8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various functional groups at the allyloxy position .

Scientific Research Applications

8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: It serves as a probe for studying DNA-protein interactions and DNA repair mechanisms.

    Medicine: Its resistance to nuclease degradation makes it a potential candidate for anticancer and antiviral therapies.

    Industry: It can be used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This can lead to the inhibition of cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O6/c1-4-5-27-17-18-12-13(22(17)11-6-9(24)10(7-23)28-11)19-16(21-15(12)26)20-14(25)8(2)3/h4,8-11,23-24H,1,5-7H2,2-3H3,(H2,19,20,21,25,26)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNQHICAZNIMSB-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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